2-(1-Methyl-piperidin-4-yloxy)-ethanol is an organic compound containing a piperidine ring substituted with a methoxy group at the 1-position and an ethoxy group at the 4-position. It is frequently encountered as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. [, , , , , , , , , , , , ] This compound is typically found as an intermediate in the multistep synthesis of drug candidates, serving as a scaffold for attaching various functional groups. []
2-(1-Methyl-piperidin-4-yloxy)-ethanol is an organic compound characterized by its unique structure and functional groups. It is a derivative of piperidine, which is a six-membered heterocyclic amine. This compound contains both ether and alcohol functional groups, making it versatile for various chemical reactions and applications. Its molecular formula is C₉H₁₉NO₂, indicating the presence of nitrogen and oxygen in its structure.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 1-methyl-4-piperidinol with ethylene oxide. This synthesis route is commonly utilized in both laboratory and industrial settings to produce the compound in high purity and yield.
2-(1-Methyl-piperidin-4-yloxy)-ethanol is classified as an organic compound within the category of piperidine derivatives. It is recognized for its role as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol typically involves the following steps:
In industrial applications, continuous flow reactors may be used to enhance efficiency and yield. The optimization of reaction conditions—temperature, pressure, and time—is crucial to minimize by-products and maximize output.
2-(1-Methyl-piperidin-4-yloxy)-ethanol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(1-Methyl-piperidin-4-yloxy)-ethanol involves its interaction with specific molecular targets within biological systems. It may act as a ligand for certain receptors or enzymes, modulating their activity—this interaction can lead to various biological effects depending on the target pathways involved .
Relevant data from studies indicate that this compound exhibits significant stability and reactivity patterns typical of piperidine derivatives, making it suitable for further chemical modifications .
2-(1-Methyl-piperidin-4-yloxy)-ethanol has diverse applications in scientific research:
Palladium and copper catalysts enable efficient C–N and C–O bond formation on piperidine cores, critical for constructing the target molecule’s ether linkage and N-methyl group. Pd(dba)₂/XPhos catalytic systems facilitate Buchwald-Hartwig amination between 4-hydroxypiperidine and haloalcohol precursors (e.g., 2-chloroethanol), achieving yields >85% under mild conditions (70°C) [2] [6]. Copper(I)-catalyzed Ullmann-type coupling using CuI/1,10-phenanthroline allows N-alkylation of piperidin-4-one with methyl iodide, forming the 1-methylpiperidine scaffold essential for metabolic stability. This method minimizes O-alkylation byproducts (<5%) through selective metal coordination [2] [10]. Key parameters influencing selectivity include:
Table 1: Catalyst Systems for Piperidine Alkylation
Reaction Type | Catalyst System | Substrate | Yield (%) | Byproduct Ratio |
---|---|---|---|---|
N-Alkylation | CuI/phenanthroline | Piperidin-4-one + CH₃I | 92 | <5% O-alkylation |
O-Alkylation | Pd(dba)₂/XPhos | 4-Hydroxypiperidine + ClCH₂CH₂OH | 87 | <3% N-alkylation |
Heterogeneous hydrogenation of pyridine derivatives using PtO₂ or Pd/C catalysts under H₂ pressure (50–100 psi) yields enantiomerically enriched piperidines. Asymmetric synthesis of the 4-hydroxy intermediate employs (R)-BINAP-modified Ru catalysts, achieving up to 94% ee for the (R)-enantiomer—critical for chiral bioactivity [9]. Solvent polarity controls diastereoselectivity; hydrogenation in methanol favors cis-4-hydroxy-1-methylpiperidine (dr 8:1), while aprotic solvents like THF shift preference to the trans isomer [9]. Catalyst poisoning by piperidine nitrogen is mitigated by in situ protonation with acetic acid [9].
Chiral auxiliaries and metal-ligand complexes govern stereochemistry during ether bond formation. Titanium(IV)-TADDOL catalysts induce diastereoselective Williamson ether synthesis between 1-methyl-4-hydroxypiperidine and 2-bromoethanol, achieving dr >20:1 for the thermodynamically favored equatorial-O-configured product . In situ IR monitoring reveals rapid epimerization via alkoxide intermediates, enabling kinetic control of stereochemistry. Bidentate ligands (e.g., sparteine) in Cu-mediated O-arylation suppress β-elimination side reactions during extended reaction times [6] [10].
1,3,4-Oxadiazole rings replace ester functionalities in piperidine-ethanol derivatives to enhance hydrolytic stability while maintaining similar spatial and electronic properties. Cyclocondensation of 2-(1-methylpiperidin-4-yloxy)acetic acid hydrazide with orthoesters yields 5-substituted oxadiazoles, confirmed by ¹H NMR (δ 8.9 ppm, s, 1H) and MS [M+H⁺]⁺ [5]. These derivatives exhibit 3-fold increased plasma stability versus ester analogs in human liver microsomes, attributed to resistance to esterase-mediated cleavage [5]. Molecular modeling confirms conserved binding poses in target proteins (e.g., kinase ATP pockets), with RMSD <0.8 Å versus ester precursors [5].
Strategic fluorination of the ethanol moiety blocks oxidative metabolism. 2-(1-Methylpiperidin-4-yloxy)-2-fluoroethanol, synthesized via nucleophilic substitution of 4-hydroxy-1-methylpiperidine with 2-fluoroethyl tosylate, reduces CYP3A4-mediated clearance by 60% [2] . ¹⁹F NMR metabolic tracking identifies defluorination as the major detoxification pathway. Difluorinated analogs (e.g., -CHFCH₂OH) maintain logP <1.0 while extending in vitro half-lives to >6 hours in hepatocyte assays .
Table 2: Bioisosteric Modifications of 2-(1-Methyl-piperidin-4-yloxy)-ethanol
Bioisostere | Synthetic Route | Key Advantage | Metabolic Half-Life (vs. Parent) |
---|---|---|---|
1,3,4-Oxadiazole | Hydrazide + triethyl orthoformate | Esterase resistance | 3.2-fold increase |
2-Fluoroethoxy | Tosylate displacement with KF/CaF₂ catalyst | Reduced CYP oxidation | 2.8-fold increase |
2,2-Difluoroethoxy | Piperidine + BrCF₂CH₂Br, then hydrolysis | Enhanced membrane permeability | 4.1-fold increase |
Integrated flow systems combine hydrogenation, alkylation, and etherification in a telescoped sequence. Pt-catalyzed pyridine hydrogenation (100°C, 15 bar H₂) is coupled inline with N-methylation using dimethyl carbonate (150°C), achieving 91% conversion with residence time <30 minutes [8]. Ethylene oxide gas-liquid flow reactors enable solvent-free O-alkylation of 1-methyl-4-hydroxypiperidine at 50°C, reducing byproduct formation to <1% versus batch processes [8]. Real-time PAT (Process Analytical Technology) via FTIR and UV monitors intermediate concentrations, enabling automated parameter adjustments for yield maximization [8].
Closed-loop solvent systems minimize waste in extraction steps. Aqueous workup of alkylation reactions uses countercurrent chromatography with recyclable isopropanol/water (7:3), recovering >98% solvent through fractional distillation [8]. Heterogeneous catalysts (Pd/C, PtO₂) are retained in fixed-bed reactors with >99.5% retention efficiency over 20 cycles, verified by ICP-MS metal leaching tests [8]. Solid-supported scavengers (e.g., sulfonic acid silica) sequester residual amines, reducing purification energy costs by 40% [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1